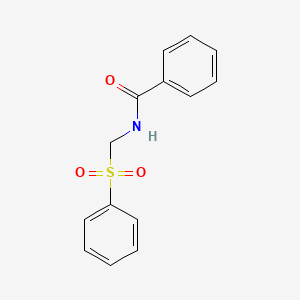

N-(PHENYLSULFONYLMETHYL)BENZAMIDE

Description

Significance of the Benzamide (B126) and Sulfonyl-Containing Functional Groups in Organic Chemistry

The chemical architecture of N-(Phenylsulfonylmethyl)benzamide is distinguished by the presence of two pivotal functional groups: a benzamide moiety and a sulfonyl group. Each of these components imparts distinct and significant properties to the molecule, rendering them crucial in the broader context of organic and medicinal chemistry.

The benzamide group, the simplest amide derivative of benzoic acid, is a fundamental structure in numerous organic compounds. wikipedia.org Amides, characterized by a carbonyl group linked to a nitrogen atom, are integral to various biological and synthetic processes. solubilityofthings.com Their ability to form hydrogen bonds significantly influences their physical properties, such as boiling points and solubility in polar solvents. solubilityofthings.com The benzamide structure itself is found in a variety of commercially available drugs, highlighting its importance in pharmaceutical development. wikipedia.org

The sulfonyl group (-SO2-) is another cornerstone of modern organic and medicinal chemistry. ontosight.aifiveable.me Comprising a sulfur atom double-bonded to two oxygen atoms, this group is strongly electron-withdrawing, which significantly impacts a molecule's reactivity and physical characteristics. ontosight.aifiveable.me This electron-withdrawing nature can stabilize adjacent charged species, facilitating a range of chemical transformations. fiveable.me Consequently, sulfonyl-containing compounds are widespread, with applications as protecting groups in organic synthesis and as key components in a vast number of pharmaceuticals, including antibiotics and anti-inflammatory agents. ontosight.aifiveable.me Over 70% of approved drugs are reported to contain a sulfur atom, and a significant portion of these feature the sulfonyl group, underscoring its therapeutic relevance. ontosight.aiontosight.ai

Overview of Research Trajectories for this compound and Related Analogues

Research involving this compound and its analogues has explored their potential in medicinal chemistry. One notable area of investigation has been their activity as inhibitors of the Bcl-2 protein family. google.com These proteins are crucial regulators of apoptosis (programmed cell death), and their inhibition is a key strategy in the development of anti-cancer therapies. The exploration of N-(phenylsulfonyl)benzamides and related compounds in this context aims to understand how these molecules interact with anti-apoptotic proteins to induce cancer cell death. google.com

The synthesis of analogues often involves modifying the core structure to investigate structure-activity relationships. This can include altering the substituents on the phenyl rings of both the benzamide and the phenylsulfonyl moieties. Such modifications allow researchers to probe how changes in electronic and steric properties affect the compound's biological activity.

Scope and Research Objectives for this compound Studies

The primary objectives for studying this compound and its derivatives are centered on elucidating their chemical properties and potential therapeutic applications. Key research goals include:

Synthesis and Characterization: Developing efficient synthetic routes to produce this compound and a library of its analogues. This is followed by thorough characterization using techniques such as NMR spectroscopy and X-ray crystallography to confirm their chemical structures. uq.edu.au

Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of the parent compound and evaluating the impact of these changes on its biological activity. This helps in identifying the key structural features necessary for a desired effect.

Target Identification and Validation: For biologically active compounds, a crucial objective is to identify their molecular targets, such as the Bcl-2 proteins. google.com Subsequent validation confirms that the interaction with the target is responsible for the observed biological effect.

Elucidation of Mechanism of Action: Investigating how these compounds exert their effects at a molecular level. For Bcl-2 inhibitors, this would involve studying how they disrupt the interactions between pro- and anti-apoptotic proteins. google.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C14H13NO3S |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)NCCS(=O)(=O)C2=CC=CC=C2 |

| InChI Key | XHBAKLWXJLCMGA-UHFFFAOYSA-N |

| Data sourced from PubChem and other chemical databases. uq.edu.au |

Structure

3D Structure

Properties

IUPAC Name |

N-(benzenesulfonylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c16-14(12-7-3-1-4-8-12)15-11-19(17,18)13-9-5-2-6-10-13/h1-10H,11H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHBAKLWXJLCMGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76965-50-9 | |

| Record name | N-(PHENYLSULFONYLMETHYL)BENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Phenylsulfonylmethyl Benzamide and Analogues

Established Synthetic Routes for Benzamide (B126) Scaffolds

The construction of the benzamide framework is a fundamental transformation in organic synthesis. Several reliable methods have been developed and are widely employed.

Nucleophilic Acyl Substitution Reactions

A cornerstone of benzamide synthesis is the nucleophilic acyl substitution reaction. masterorganicchemistry.com This process typically involves the reaction of a carboxylic acid derivative, most commonly an acyl chloride, with an amine. youtube.com The reaction proceeds through a tetrahedral intermediate, which then collapses to form the stable amide bond and eliminates a leaving group. masterorganicchemistry.com

The general transformation can be represented as: Acyl Halide + Amine → Amide + Halide Salt

This method is broadly applicable and can be used to synthesize a wide array of benzamide derivatives by varying the substituents on both the acyl halide and the amine. nanobioletters.com For instance, reacting benzoyl chloride with ammonia (B1221849) yields the parent benzamide. youtube.com The Schotten-Baumann reaction is a specific variation of this, often carried out under basic conditions to neutralize the hydrogen halide byproduct. bohrium.com

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Acyl Halide | Amine | Amide | Nucleophilic Acyl Substitution |

| Benzoyl Chloride | Ammonia | Benzamide | Nucleophilic Acyl Substitution |

| Carboxylic Acid | Amine (with activating agent) | Amide | Amidation |

Amidation Reactions and Linkage Formation

Amidation reactions provide a direct route to benzamides from carboxylic acids and amines, often facilitated by coupling agents. researchgate.netbohrium.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). bohrium.comucl.ac.uk The use of these reagents avoids the need to first convert the carboxylic acid to a more reactive species like an acyl chloride. nih.gov

Boron-based reagents have also emerged as effective mediators for direct amidation. acs.org For example, B(OCH₂CF₃)₃ can facilitate the coupling of a wide range of carboxylic acids and amines under mild conditions. acs.org Another approach involves the use of titanium tetrachloride (TiCl₄) to promote the condensation of carboxylic acids and amines, providing moderate to excellent yields of the corresponding amides. nih.gov

Targeted Synthesis of N-(Phenylsulfonylmethyl)benzamide

The specific synthesis of this compound requires the formation of a bond between the benzamide nitrogen and a methyl group bearing a phenylsulfonyl substituent. This can be achieved through specialized cross-coupling strategies.

Buchwald-Hartwig Coupling Strategies for Sulfonyl-Benzamide Linkages

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. wikipedia.org This reaction has revolutionized the synthesis of aryl amines and can be adapted for the formation of N-sulfonylmethyl linkages. wikipedia.orgyoutube.com While traditionally used for coupling amines with aryl halides, variations of this methodology can be applied to couple amides with appropriate electrophiles. rsc.orgrsc.org The catalytic cycle typically involves oxidative addition of the electrophile to a Pd(0) complex, followed by coordination of the amide, deprotonation, and reductive elimination to form the desired product. wikipedia.org The use of bulky, electron-rich phosphine (B1218219) ligands is crucial for the success of these reactions. youtube.com

| Catalyst System | Reactants | Product | Key Features |

| Palladium / Buchwald Ligand | Amide, Aryl Halide/Triflate | N-Aryl Amide | Broad substrate scope, mild conditions |

| [Pd(NHC)(allyl)Cl] | Secondary Amide, Amine | Transamidation Product | Air- and moisture-stable precatalyst |

Copper-Catalyzed C-S Coupling Approaches in Benzamide Synthesis

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, provide an alternative to palladium-based methods for forming C-N and C-S bonds. nie.edu.sgacs.org In the context of synthesizing sulfonyl-containing benzamides, copper catalysis can be particularly useful for the formation of the phenylsulfonyl moiety. For instance, a copper-catalyzed coupling of a thiol with an aryl halide can be a key step. researchgate.netuu.nl Ligand-free copper iodide has been shown to be effective in catalyzing the coupling of aryl iodides with thiols. uu.nl More complex ligand systems, such as those derived from oxalamides, have been developed to improve the efficiency and scope of copper-catalyzed amidations, even with less reactive aryl chlorides. acs.org

Reaction of Isatoic Anhydride (B1165640) with Anilines for Ortho-Amino Benzamide Derivatives

Isatoic anhydride is a versatile reagent for the synthesis of ortho-amino benzamide derivatives. orgsyn.org It reacts with a variety of nucleophiles, including anilines, to yield substituted anthranilamides. acs.org The reaction typically proceeds by nucleophilic attack of the aniline (B41778) on one of the carbonyl groups of the anhydride, followed by ring-opening and subsequent decarboxylation to afford the ortho-amino benzamide. researchgate.net This method provides a straightforward route to a range of substituted benzamides that can be further functionalized. nih.govresearchgate.net The reaction conditions can often be tuned to favor specific outcomes, and the use of ionic liquids as solvents has been explored to develop more environmentally friendly protocols. researchgate.net

Novel Synthetic Protocols for this compound Derivatives

The synthesis of this compound and its derivatives has moved beyond classical methods towards more sophisticated and efficient protocols. These modern approaches prioritize high yields, selectivity, and operational simplicity.

Development of Efficient and Selective Reaction Pathways

Another key development is the direct condensation of carboxylic acids and amines. Traditional methods often require the activation of the carboxylic acid as an acid chloride or anhydride, which adds extra steps and can use harsh reagents. researchgate.net Newer protocols bypass this by using specific catalytic systems that facilitate the direct amide bond formation. researchgate.net

Solvent-free (neat) reaction conditions represent another significant advancement. arkat-usa.orgsci-hub.se By eliminating the solvent, these methods reduce chemical waste and can sometimes accelerate reaction rates, contributing to a more efficient and greener process. arkat-usa.orgsci-hub.se The use of ultrasonic irradiation has also emerged as a powerful technology to drive reactions, often leading to shorter reaction times and higher yields. researchgate.net

Utilization of Specific Reagents and Catalysts

The choice of reagents and catalysts is critical in modern synthetic strategies for benzamide and sulfonamide derivatives. A wide array of catalysts, from simple inorganic compounds to complex organocatalysts, have been explored to optimize these reactions.

Lewis acids such as FeCl₃, WCl₆, and AlCl₃, as well as Brønsted acids like sulfamic acid and Amberlyst 15, are often employed to catalyze the condensation of sulfonamides with aldehydes, which is a key step in forming related structures. nih.gov Heterogeneous catalysts are particularly advantageous as they are easily separated from the reaction mixture and can often be reused. Examples include Montmorillonite K10 clay, silica-supported polyphosphoric acid (SiO₂-PPA), and zeolite HY. researchgate.netarkat-usa.org

Recently, novel catalytic systems have been designed for enhanced efficiency and environmental compatibility. A solid acid catalyst prepared from diatomaceous earth, an ionic liquid, and zirconium tetrachloride (diatomite earth@IL/ZrCl₄) has been successfully used for the direct synthesis of benzamides under ultrasonic irradiation. researchgate.net This catalyst is reusable and provides active sites that facilitate the reaction under mild conditions. researchgate.net Another innovative approach uses N-(phenylsulfonyl)benzenesulfonamide (NPBSA) as an effective and mild organo-catalyst for cyclo-condensation reactions under solvent-free conditions. arkat-usa.org

The following table summarizes various catalysts used in the synthesis of related amide and sulfonamide structures.

| Catalyst/Reagent | Reaction Type | Key Advantages |

| N-(Phenylsulfonyl)benzenesulfonamide (NPBSA) | Cyclo-condensation | Mild, solvent-free, cost-effective, high-yielding. arkat-usa.org |

| Montmorillonite K10 Clay | Multi-component condensation | Efficient, heterogeneous, good to high yields. researchgate.net |

| Diatomite earth@IL/ZrCl₄ | Direct amidation | Reusable, high-yielding, eco-friendly, rapid reaction under ultrasound. researchgate.net |

| Neutral Al₂O₃ | Dehydration/Condensation | Catalyst-free conditions, reusable dehydrating agent, high purity. nih.gov |

| Silica Sulfuric Acid | Condensation | Heterogeneous, simple work-up. arkat-usa.org |

Synthesis of this compound Intermediates and Precursors

The synthesis of this compound relies on the availability of key intermediates and precursors. The most common route involves the reaction between a benzamide precursor and a phenylsulfonylmethyl precursor.

A fundamental approach to forming the amide bond is the reaction of a benzoic acid derivative with an appropriate amine. For instance, N-(2-nitrophenyl)-4-nitrobenzamide has been synthesized and subsequently hydrogenated using a Raney Nickel catalyst to produce the corresponding diamino compound, which serves as a precursor for more complex derivatives. google.com The initial dinitro compound is formed by reacting 4-nitrobenzoyl chloride with 2-nitroaniline. google.com

The direct condensation of sulfonamides with aldehydes is a crucial method for preparing N-sulfonylimines, which are important intermediates. nih.gov These reactions are often mediated by catalysts or dehydrating agents to drive the equilibrium towards the product. nih.gov For example, N-tosylamide can react with various aryl aldehydes in the presence of neutral aluminum oxide to form the corresponding N-sulfonylimines in good to excellent yields. nih.gov

Another synthetic route involves starting with simpler molecules like aniline, which can be derivatized to form N-phenylsulfonamide structures. nih.gov The synthesis of specific precursors like O-benzyl hydroxylamine (B1172632) hydrochloride is also a key step in creating certain advanced benzamide derivatives. orgsyn.org This precursor can react with reagents like p-trifluoromethyl benzoyl chloride in the presence of a base such as potassium carbonate to yield N-benzyloxy benzamides. orgsyn.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of this compound and its analogues to minimize environmental impact. ejcmpr.com These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. ejcmpr.comnih.gov

A significant green strategy is the use of environmentally benign solvents, with water being a prime example. sci-hub.se The synthesis of sulfonamide derivatives has been successfully carried out in aqueous media, often at room temperature, which drastically reduces the reliance on volatile organic compounds (VOCs). sci-hub.se Furthermore, performing reactions under solvent-free (neat) conditions is considered an ideal green method, eliminating solvent waste entirely. sci-hub.se

The development of reusable heterogeneous catalysts is another cornerstone of green synthesis. Catalysts like diatomite earth@IL/ZrCl₄ and neutral Al₂O₃ not only offer high efficiency but can also be recovered and reused, making the process more economical and sustainable. researchgate.netnih.gov For example, a catalyst-free approach for synthesizing N-sulfonylimines utilizes neutral Al₂O₃ as a highly effective and recyclable dehydrating agent, avoiding the need for metal catalysts or hazardous reagents. nih.gov

The use of alternative energy sources like ultrasonic irradiation also aligns with green chemistry principles by often reducing reaction times and energy consumption compared to conventional heating. researchgate.net The selection of greener solvents, such as replacing traditional solvents like DMSO and DMF with more environmentally friendly alternatives like 4-formylomorpholine (4FM), has also been explored for dissolving benzamide compounds. mdpi.com

Mechanistic Investigations of Chemical Reactions Involving N Phenylsulfonylmethyl Benzamide Scaffolds

Exploration of Reaction Mechanisms

The reactivity of the N-(phenylsulfonylmethyl)benzamide scaffold is dictated by the inherent properties of its constituent amide and sulfonyl groups. The electron-withdrawing nature of the phenylsulfonyl group significantly influences the adjacent amide linkage, modulating its reactivity in various transformations.

Nucleophilic Addition and Elimination Processes

Nucleophilic addition-elimination at the amide carbonyl is a fundamental reaction, though amides are generally less reactive than other carboxylic acid derivatives due to the resonance stabilization of the amide bond. The general mechanism involves the initial attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the leaving group.

For this compound, the nitrogen atom's lone pair is delocalized over both the carbonyl group and the sulfonyl group, which reduces its ability to donate electron density to the carbonyl carbon. This effect increases the electrophilicity of the carbonyl carbon compared to a simple N-alkyl benzamide (B126). However, the amide nitrogen itself is rendered less nucleophilic. The N-H proton is also more acidic due to the presence of the two electron-withdrawing groups.

In a typical nucleophilic addition-elimination reaction, such as hydrolysis, the nucleophile (e.g., a hydroxide (B78521) ion) attacks the carbonyl carbon. The subsequent collapse of the tetrahedral intermediate could, in principle, lead to the cleavage of the C-N bond. These reactions often proceed through two stages: an initial addition followed by an elimination step to regenerate the carbonyl group.

Rearrangement Reactions (e.g., Beckmann, Smiles-Type)

Rearrangement reactions provide powerful methods for skeletal transformations. The this compound scaffold can be involved in or formed through such reactions.

Beckmann Rearrangement: The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide under acidic conditions. rsc.orgnih.govacs.orgresearchgate.nettcichemicals.comuq.edu.aumdpi.comrsc.org The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). acs.org This is followed by a concerted migration of the group anti-periplanar to the leaving group, resulting in the formation of a nitrilium ion. mdpi.com Subsequent hydration and tautomerization yield the final amide product. mdpi.com While direct studies on the Beckmann rearrangement to form this compound are not prevalent, it is mechanistically plausible that an appropriately substituted ketoxime could serve as a precursor to this amide scaffold. The general mechanism is outlined below:

Protonation: The oxime hydroxyl group is protonated by an acid catalyst.

Rearrangement/Leaving Group Departure: The group anti to the -OH₂⁺ group migrates to the nitrogen, displacing water and forming a nitrilium ion.

Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the nitrilium ion.

Deprotonation and Tautomerization: The resulting intermediate is deprotonated and then tautomerizes to the stable amide form.

Smiles-Type Rearrangement: The Smiles rearrangement and its variants, such as the Truce-Smiles rearrangement, are intramolecular nucleophilic aromatic substitution reactions. rsc.orgnih.govresearchgate.netnih.govresearchgate.net These are particularly relevant for molecules containing a sulfone moiety, like this compound. In a typical Truce-Smiles rearrangement, a strong base deprotonates a carbon atom adjacent to a sulfone. The resulting carbanion then acts as an intramolecular nucleophile, attacking an aryl ring attached to the sulfone, which acts as the leaving group.

Recent studies have demonstrated electrochemical methods for radical sulfonylation of N-allylbenzamides, which then undergo a Truce-Smiles rearrangement to form sulfone-containing β-arylethylamines. rsc.orgresearchgate.net This highlights the capacity of the sulfonyl group within an amide structure to participate in complex rearrangement cascades. The process can be initiated by radical addition to an alkene, followed by the key aryl migration step. nih.gov

| Reaction Type | Key Features | Relevance to Scaffold |

| Beckmann Rearrangement | Converts oximes to amides via acid catalysis. Involves a nitrilium ion intermediate. acs.orgmdpi.com | A potential synthetic route to the this compound structure from a suitable oxime precursor. |

| Truce-Smiles Rearrangement | Intramolecular nucleophilic aromatic substitution where a sulfone is the leaving group. nih.gov | Highly relevant due to the presence of the phenylsulfonyl group. Can be triggered by radical reactions. rsc.orgresearchgate.net |

Oxidative C-C Bond Cleavage Mechanisms

Mechanisms involving the cleavage of carbon-carbon bonds are synthetically valuable for degrading or functionalizing molecular skeletons. While oxidative C-N bond cleavage in sulfonamides is a known process, oxidative C-C bond cleavage specifically within the this compound scaffold is not extensively documented in the literature. acs.orgacs.orgresearchgate.net

However, general principles of C-C bond cleavage can be considered. For instance, β-cleavage is a known photochemical reaction for excited carbonyl compounds, where the bond between the α- and β-carbons to the carbonyl is broken. youtube.com In other systems, such as β-keto-sulphones, electrolytic cleavage at a cathode can lead to C-S bond scission, with by-products suggesting radical dimerization pathways. rsc.org The oxidative cleavage of C-C bonds in other contexts, like sugars or enolizable substrates, often involves metal catalysts or specific enzymatic pathways that generate key intermediates like α-ketols, which then fragment. usu.edunih.govnih.gov

For this compound, the most likely site for such a cleavage would be the bonds adjacent to the carbonyl or sulfonyl groups. A hypothetical oxidative cleavage could target the methylene (B1212753) (-CH₂-) bridge. However, studies on related tertiary sulfonamides have focused more on the selective cleavage of the C-N bond, which can be achieved catalytically under mild acidic conditions or via electrochemical oxidation. acs.orgacs.org This suggests that C-N bond cleavage might be a more favorable pathway than C-C bond cleavage for this class of compounds.

Role of Functional Groups in Reactivity and Selectivity

The interplay between the amide and sulfonyl groups is central to the chemical behavior of this compound.

Amide Bond Reactivity

The amide bond is typically characterized by its planarity and significant resonance energy, which makes it relatively stable and unreactive. nih.gov However, attaching an electron-withdrawing group to the amide nitrogen, such as the phenylsulfonyl group in this case, can significantly alter its properties. This N-functionalization can decrease the amide resonance by pulling electron density away from the nitrogen atom. This has two main consequences:

The N-C(O) bond becomes weaker and more susceptible to cleavage. This has been exploited in cross-coupling reactions where N-acylamides (especially twisted or activated ones) can serve as acyl equivalents. nih.gov

The acidity of the N-H proton is increased, making deprotonation easier. This is a key step in reactions like N-alkylation or certain rearrangements.

Studies on the hydrolysis of N-(hydroxymethyl)benzamide derivatives, which are structurally related, show that the reaction mechanism can be highly dependent on pH and substituents, with pathways involving deprotonation and loss of the benzamidate anion.

Sulfonyl Group Influence on Reaction Pathways

The phenylsulfonyl group exerts a powerful influence on the reactivity of the entire molecule through several mechanisms:

Electron-Withdrawing Effect: As a strong electron-withdrawing group, it decreases electron density on both the adjacent nitrogen and methylene carbon. This enhances the acidity of the N-H proton, making the sulfonamide anion a viable nucleophile in reactions like N-alkylation and N-arylation. nih.gov

Leaving Group Ability: In Smiles-type rearrangements, the arylsulfonyl moiety can act as a leaving group after intramolecular nucleophilic attack. nih.gov

Reaction Directing: In reactions involving adjacent functionalities, the sulfonyl group can direct the outcome. For example, in electrochemical reactions of tertiary sulfonamides, a switch from reductive to oxidative conditions can selectively cleave the N-S or C-N bonds, respectively, demonstrating the group's role in controlling reaction pathways. acs.org

The table below summarizes findings from studies on related sulfonamide reactions.

| Study Focus | Substrate Type | Key Finding | Citation |

| Electrochemical C-N Bond Cleavage | Tertiary Sulfonamides | Oxidative electrosynthesis allows for selective C-N bond cleavage without chemical oxidants. | acs.org |

| Catalytic C-N Bond Cleavage | Tertiary Sulfonamides | Bi(OTf)₃ catalyzes chemoselective C-N bond cleavage, likely via a protonation-initiated mechanism. | acs.org |

| Truce-Smiles Rearrangement | N-allylbenzamides | Electrochemical sulfonylation triggers a radical Truce-Smiles rearrangement to form β-arylethylamines. | rsc.orgresearchgate.net |

| Hydroarylation/Truce-Smiles | N-allylsulfonamides | A cobalt-catalyzed hydrogen-atom transfer (HAT) initiates a Truce-Smiles rearrangement in unactivated alkenes. | nih.gov |

Tautomerism and Isomerization Studies

Tautomerism and isomerization are fundamental concepts in organic chemistry that describe the existence of interconverting isomers. For this compound, several types of isomerism could be envisaged, including amide-imidol tautomerism and rotational isomerism (conformational isomerism).

Amide-Imidol Tautomerism:

The amide group in this compound can theoretically exist in equilibrium with its imidic acid (imidol) tautomer. This involves the migration of a proton from the nitrogen atom to the carbonyl oxygen.

This compound (Amide Form)

(Z)-N-(phenylsulfonylmethyl)benzenecarboximidic acid (Imidol Form)

Generally, for simple amides, the amide form is significantly more stable and predominates under normal conditions. The equilibrium is typically shifted far towards the amide tautomer. However, the presence of the electron-withdrawing phenylsulfonyl group attached to the methylene bridge could potentially influence the acidity of the N-H proton and the electronic properties of the amide linkage, though specific studies confirming this for the title compound are lacking.

Rotational Isomerism:

Restricted rotation around the amide C-N bond is a well-established phenomenon due to the partial double bond character arising from resonance. This can lead to the existence of distinct rotational isomers (rotamers), often designated as syn and anti or E/Z isomers. In the case of this compound, rotation around the C(O)-N bond could lead to different spatial arrangements of the benzoyl and phenylsulfonylmethyl groups.

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying such rotational barriers. While NMR data for this compound exists, detailed variable-temperature NMR studies to determine the rotational energy barrier have not been reported. Studies on similar N-substituted benzamides have demonstrated the utility of this technique in quantifying the energy barriers for rotation, which are often in the range of 10-20 kcal/mol.

| Isomerization Type | Description | Expected Dominant Form | Supporting Evidence (General) |

| Amide-Imidol Tautomerism | Proton migration from nitrogen to carbonyl oxygen. | Amide form | General stability of amides over imidols. |

| Rotational Isomerism | Hindered rotation around the C(O)-N bond. | The thermodynamically most stable conformer. | NMR studies on related amides show distinct rotamers. mdpi.commdpi.comnih.gov |

Solvent Effects and Reaction Conditions on Mechanism

The solvent in which a reaction is conducted can have a profound impact on the reaction mechanism and rate. These effects arise from the differential solvation of the ground state reactants and the transition state. For reactions involving this compound, solvent polarity, hydrogen bonding capabilities, and the ability to act as a Lewis acid or base would be critical factors.

Solvent Polarity:

Reactions that proceed through a more polar transition state than the ground state are generally accelerated in more polar solvents. For instance, a nucleophilic substitution reaction at the carbonyl carbon of this compound would likely involve a tetrahedral intermediate with significant charge separation. The stabilization of this polar intermediate by a polar solvent would lower the activation energy and increase the reaction rate. Conversely, if the transition state is less polar than the reactants, a polar solvent would slow the reaction down.

Hydrogen Bonding:

Solvents capable of hydrogen bonding can specifically interact with the this compound molecule. Protic solvents (e.g., alcohols) can act as hydrogen bond donors to the carbonyl oxygen and the sulfonyl oxygens, and as hydrogen bond acceptors for the N-H proton. These interactions can influence the reactivity of the molecule. For example, hydrogen bonding to the carbonyl oxygen can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Hydrogen bonding to the N-H proton could affect its acidity and the nucleophilicity of the nitrogen atom. Studies on similar benzamide derivatives have shown that intramolecular hydrogen bonds can be significantly influenced by the polarity of the solvent. mdpi.comnih.gov

Effect on Tautomeric Equilibrium:

Solvents can also influence the position of the amide-imidol tautomeric equilibrium. Polar, protic solvents are generally expected to stabilize the more polar amide form through hydrogen bonding. While the imidol form is generally less stable, specific solvent interactions could potentially stabilize it to a greater or lesser extent, although for most amides this effect is not sufficient to make the imidol the major species.

| Solvent Property | Potential Effect on Reactions of this compound |

| Polarity | Can accelerate or decelerate reactions depending on the relative polarity of reactants and the transition state. |

| Hydrogen Bond Donating Ability | Can activate the carbonyl group towards nucleophilic attack and solvate the sulfonyl group. |

| Hydrogen Bond Accepting Ability | Can interact with the N-H proton, influencing its acidity and the molecule's conformation. |

In the absence of specific experimental data for this compound, the principles outlined above provide a general framework for understanding the potential mechanistic intricacies of its chemical reactions. Further computational and experimental studies are necessary to provide a detailed and accurate picture of the tautomerism, isomerization, and solvent effects for this particular compound.

Advanced Spectroscopic and Structural Elucidation of N Phenylsulfonylmethyl Benzamide and Derivatives

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline compound. This technique allows for the unambiguous determination of atomic connectivity, molecular conformation, and the various non-covalent interactions that dictate the crystal packing. While the specific crystal structure for the parent N-(phenylsulfonylmethyl)benzamide is not detailed in the provided sources, extensive studies on closely related benzamide (B126) and sulfonamide derivatives provide a clear framework for understanding its likely solid-state characteristics. nih.govcsic.esdntb.gov.uamdpi.commdpi.com

The relative orientation of these planes is a key conformational feature. In related N-aryl benzamides, the aryl rings are often significantly tilted with respect to each other. nih.govdntb.gov.ua For example, in studies of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide, the aryl rings were found to be tilted by approximately 60° relative to each other in the crystal structure, a deviation from the 30° tilt predicted by DFT calculations for an isolated molecule. nih.govdntb.gov.ua This highlights that the energetic demands of efficient crystal packing can significantly influence the molecule's preferred conformation.

Table 1: Representative Dihedral Angles in Related Benzamide Derivatives

| Compound | Dihedral Angle | Angle (°) | Description |

| N-[(1S)-1-phenylethyl]benzamide (Form I) | Phenyl-Amide-Phenyl | 23.1 (2) | Describes the twist between the two phenyl rings. nih.gov |

| N-[(1S)-1-phenylethyl]benzamide (Form II) | Phenyl-Amide-Phenyl | 56.2 (1) | Shows significant conformational change from Form I. nih.gov |

| N-[4-(trifluoromethyl)phenyl]benzamide | Aryl-Aryl Tilt | ~60 | Reflects the orientation of the two aromatic rings relative to each other in the crystal. nih.govdntb.gov.ua |

This table is illustrative, based on data for structurally similar compounds to indicate the conformational flexibility inherent in the this compound scaffold.

The crystal packing of this compound and its derivatives is governed by a network of intermolecular interactions. The most significant of these is the hydrogen bond formed between the amide N-H group (donor) and the carbonyl oxygen atom (acceptor) of an adjacent molecule. nih.govnih.gov This interaction is a classic and robust feature of carboxamides, typically leading to the formation of supramolecular structures such as infinite chains or centrosymmetric dimers. mdpi.comnih.gov

In addition to strong hydrogen bonding, weaker interactions play a crucial role in stabilizing the crystal lattice. These include:

π-π Stacking: The parallel or offset stacking of the aromatic phenyl rings contributes significantly to the packing energy. nih.govcsic.es

C-H···O Interactions: Hydrogen bonds involving aromatic or methylene (B1212753) C-H groups as donors and sulfonyl or carbonyl oxygen atoms as acceptors are commonly observed, creating a more intricate and stable three-dimensional network. researchgate.net

Studies on N-(1,3-thiazol-2-yl)benzamide show that different hydrogen-bonded dimer geometries can be adopted in different polymorphs, one related by an inversion center and another by a two-fold rotation. mdpi.com Hirshfeld surface analysis of related benzamides confirms that hydrogen bonding and dispersion forces are essential to the side-by-side stacking of molecules within the crystal. nih.govdntb.gov.ua The interplay and balance of these various forces ultimately determine the final crystal packing arrangement. csic.es

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is indispensable for verifying the chemical structure of this compound in solution, complementing the solid-state data from X-ray diffraction. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, each atom in the molecule can be unambiguously assigned. psu.eduresearchgate.net

The ¹H NMR spectrum of this compound is expected to show distinct signals for each type of proton. Based on data from analogous compounds like N-benzylbenzamide and various sulfonamides, a characteristic pattern can be predicted. researchgate.netrsc.org

Amide Proton (N-H): This proton typically appears as a broad singlet or a triplet downfield, with its chemical shift and multiplicity influenced by solvent and temperature. In N-benzylbenzamide, the analogous proton appears as a broad singlet around 6.44 ppm (in CDCl₃). rsc.org Coupling to the adjacent methylene protons would result in a triplet.

Methylene Protons (-CH₂-): The two protons of the methylene bridge are chemically equivalent and are expected to appear as a doublet due to coupling with the single N-H proton. In N-benzylbenzamide, the methylene protons resonate as a doublet at 4.65 ppm (J = 5.5 Hz). rsc.org

Aromatic Protons (Ar-H): The spectrum will contain complex multiplets for the ten aromatic protons from the two distinct phenyl rings. Protons on the benzamide ring ortho to the carbonyl group (positions 2' and 6') are typically the most deshielded, appearing furthest downfield in the aromatic region, often around 7.8 ppm. rsc.org Protons on the phenylsulfonyl ring will also have their own characteristic shifts. researchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| Amide N-H | ~6.5 - 8.5 | t (triplet) or br s (broad singlet) | Shift is solvent and concentration dependent. Coupling to CH₂. |

| Methylene -CH₂- | ~4.6 - 4.8 | d (doublet) | Coupled to the N-H proton. |

| Benzamide Ar-H (ortho) | ~7.8 - 8.0 | m (multiplet) or d (doublet) | Deshielded by the adjacent carbonyl group. rsc.org |

| Phenylsulfonyl Ar-H | ~7.3 - 7.8 | m (multiplet) | Range based on typical phenylsulfone values. researchgate.net |

| Benzamide Ar-H (meta, para) | ~7.2 - 7.6 | m (multiplet) | Overlapping signals for the remaining aromatic protons. rsc.org |

This table is a prediction based on data from structurally related compounds. researchgate.netrsc.org Actual values may vary.

The ¹³C NMR spectrum provides complementary information that confirms the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons. psu.edu

Carbonyl Carbon (-C=O): The amide carbonyl carbon is the most downfield signal, typically appearing in the range of 165-170 ppm. rsc.org

Methylene Carbon (-CH₂-): The signal for the methylene carbon is expected in the aliphatic region, likely around 45-50 ppm. rsc.org

Aromatic Carbons (Ar-C): The twelve aromatic carbons will produce a series of signals between ~125 and 140 ppm. The quaternary carbons to which the carbonyl and sulfonyl groups are attached (C-1' and C-1'') will be identifiable, as will the other distinct aromatic carbons. psu.eduresearchgate.netrsc.org

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| Carbonyl (-C=O) | ~167.5 | Based on N-benzylbenzamide. rsc.org |

| Aromatic C-ipso (Benzamide) | ~134.5 | Quaternary carbon attached to C=O. rsc.org |

| Aromatic C-ipso (Sulfonyl) | ~138.2 | Quaternary carbon attached to SO₂. rsc.org |

| Aromatic C-H | ~127 - 132 | Multiple signals for the 10 CH carbons in the aromatic rings. rsc.org |

| Methylene (-CH₂-) | ~44 - 48 | Aliphatic carbon signal. rsc.org |

This table is a prediction based on data from structurally related compounds. rsc.org Actual values may vary.

While standard NMR confirms the time-averaged structure in solution, advanced NMR experiments can reveal information about molecular motions, such as rotation around single bonds that occurs on the microsecond to millisecond timescale. utoronto.canih.gov For this compound, rotation around the amide C-N bond is often restricted, which can lead to the existence of distinct cis and trans conformers. mdpi.com

If the rate of interconversion between these conformers is slow on the NMR timescale, separate signals for each conformer may be observed, particularly at low temperatures. mdpi.com Techniques such as Dynamic NMR (DNMR) and Exchange Spectroscopy (EXSY) can be employed to study these equilibria. mdpi.com EXSY spectra, for example, can show cross-peaks that directly link the signals of the two exchanging conformers, allowing for the determination of the exchange rate. mdpi.com

Furthermore, relaxation dispersion (RD) NMR experiments are powerful tools for characterizing the kinetics (exchange rates) and thermodynamics (populations) of conformational transitions between a majorly populated ground state and sparsely populated, transient "excited" states. utoronto.canih.gov Such experiments could be used to probe the flexibility of the -NHCH₂SO₂- linker and quantify the energy landscape of the molecule's conformational dynamics in solution. nih.gov

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the context of this compound and its derivatives, mass spectrometry provides crucial information for confirming molecular identity and understanding fragmentation pathways.

Electron Ionization Mass Spectrometry (EIMS) in Mechanistic Studies

Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that involves bombarding a sample with high-energy electrons, leading to the formation of a molecular ion (M+) and numerous fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint, offering deep insights into the compound's structure.

For this compound, the fragmentation is guided by the presence of several key functional groups: the benzamide moiety, the sulfonamide linkage, and the two phenyl rings. The fragmentation of related structures, such as benzamides and aromatic sulfonamides, provides a basis for predicting the behavior of this compound under EI conditions. nist.govnih.govchegg.com

The fragmentation of sulfonamides is often characterized by the cleavage of the sulfur-nitrogen (S-N) bond and the elimination of sulfur dioxide (SO₂). nih.govresearchgate.net In aromatic sulfonamides, the elimination of SO₂ (a loss of 64 mass units) is a frequently observed rearrangement pathway. nih.gov The fragmentation of the benzamide portion typically proceeds via cleavage of the amide bond. For instance, benzamide itself commonly loses the amino group to form the benzoyl cation (m/z 105), which can then lose carbon monoxide (CO) to yield the phenyl cation (m/z 77). chegg.com

Based on these principles, the expected EIMS fragmentation pathways for this compound would include:

α-cleavage at various points along the molecule's backbone.

Cleavage of the C-S bond , yielding a phenyl radical and a [M-C₆H₅]⁺ ion.

Cleavage of the S-N bond , a characteristic fragmentation for sulfonamides. researchgate.net

McLafferty-type rearrangements , if appropriate hydrogen atoms are available.

Expulsion of stable neutral molecules like SO₂ , a common feature in the mass spectra of sulfonamides. nih.gov

Table 1: Predicted EIMS Fragmentation of this compound

| Fragment Ion Structure | m/z (Mass-to-Charge Ratio) | Proposed Fragmentation Pathway |

| [C₆H₅CONHCH₂SO₂C₆H₅]⁺ (Molecular Ion) | 277 | Ionization of the parent molecule. |

| [C₆H₅CO]⁺ | 105 | Cleavage of the N-C(O) bond. |

| [C₆H₅]⁺ | 77 | Loss of CO from the benzoyl cation. chegg.com |

| [SO₂C₆H₅]⁺ | 141 | Cleavage of the CH₂-S bond. |

| [M - SO₂]⁺ | 213 | Elimination of sulfur dioxide, a common rearrangement for sulfonamides. nih.gov |

| [C₆H₅CONHCH₂]⁺ | 134 | Cleavage of the CH₂-S bond with charge retention on the amide fragment. |

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is an indispensable tool for identifying the functional groups within a molecule. nih.govnih.gov The technique measures the absorption of infrared radiation by a sample, which excites molecular vibrations at specific frequencies corresponding to the types of chemical bonds and their environments. mdpi.com Each functional group has a characteristic absorption range, allowing for a detailed structural analysis. mdpi.com

The FT-IR spectrum of this compound is expected to display a series of distinct absorption bands that confirm the presence of its amide and sulfonamide functionalities. By comparing the spectrum to those of related compounds like N-benzylbenzamide and various benzenesulfonamides, a confident assignment of the key vibrational modes can be made. researchgate.netnih.gov

Key expected vibrational frequencies include:

N-H Stretch: The amide N-H bond typically shows a stretching vibration in the region of 3300-3500 cm⁻¹.

C=O Stretch: The amide carbonyl (C=O) group gives rise to a strong absorption band, usually between 1630 and 1690 cm⁻¹. For example, N-benzylbenzamide exhibits its C=O stretching band at 1645 cm⁻¹. researchgate.net

S=O Stretches: The sulfonyl group (SO₂) is characterized by two strong stretching vibrations: an asymmetric stretch and a symmetric stretch. These typically appear in the ranges of 1300-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively. Related sulfonamides show strong S=O stretching vibrations around 1335-1370 cm⁻¹. researchgate.net

Aromatic C=C and C-H Stretches: The presence of two phenyl rings will result in multiple bands. Aromatic C=C stretching vibrations are found in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching appears as a group of weaker bands above 3000 cm⁻¹.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond in the amide linkage can be observed in the 1300-1400 cm⁻¹ range. researchgate.net

Table 2: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide | N-H Stretch | 3300 - 3500 |

| Amide | C=O Stretch | 1640 - 1680 |

| Amide | N-H Bend | 1550 - 1640 |

| Sulfonamide | S=O Asymmetric Stretch | 1330 - 1370 |

| Sulfonamide | S=O Symmetric Stretch | 1140 - 1180 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aliphatic | C-H Stretch | 2850 - 2960 |

| Amide | C-N Stretch | 1300 - 1400 |

Computational and Theoretical Chemistry Approaches to N Phenylsulfonylmethyl Benzamide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of N-(phenylsulfonylmethyl)benzamide and related compounds. bohrium.commdpi.com DFT calculations allow for the prediction and analysis of various molecular characteristics, from reaction energetics to spectroscopic properties. bohrium.comnih.gov

Investigation of Reaction Barriers and Transition States

DFT calculations are instrumental in understanding the reactivity of amide-containing molecules like this compound. By computing the energy landscapes of chemical reactions, researchers can identify transition states and determine activation barriers. researchgate.netresearchgate.net This information is crucial for predicting reaction mechanisms and kinetics. For instance, studies on related amide systems have utilized DFT to elucidate the factors controlling C-N bond activation, a key step in many synthetic transformations. researchgate.net The calculated activation barriers provide a quantitative measure of a reaction's feasibility.

Prediction of Spectroscopic Parameters

DFT methods are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. nih.govresearchgate.net For sulfonamide derivatives, DFT calculations have been employed to compute vibrational frequencies (FT-IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). mdpi.comnih.gov These theoretical predictions aid in the assignment of experimental spectra and provide a deeper understanding of the molecule's vibrational and electronic properties. For example, calculated vibrational frequencies for related sulfonamides have shown good agreement with experimental FT-IR spectra, helping to assign specific bands to corresponding molecular vibrations like S=O and S-N stretches. mdpi.com

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. youtube.comyoutube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com The HOMO-LUMO energy gap is a crucial parameter that provides insight into the molecule's chemical stability and reactivity. researchgate.netnih.gov A smaller gap generally suggests higher reactivity. nih.gov For sulfonamide derivatives, DFT calculations have revealed that the HOMO is often localized on the electron-rich parts of the molecule, such as the benzamide (B126) or aniline (B41778) moieties, while the LUMO is typically distributed over the electron-withdrawing sulfonyl group and adjacent rings. mdpi.com This distribution dictates how the molecule interacts with other chemical species.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to predict how a small molecule, or ligand, interacts with a biological target, such as a protein. researchgate.net These methods are particularly valuable in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Ligand-Protein Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This technique is instrumental in predicting the binding mode of this compound derivatives with various protein targets. nih.govnih.gov By simulating the docking process, researchers can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's active site. mdpi.com These predictions are crucial for understanding the basis of a compound's biological activity and for designing more potent and selective inhibitors. nih.govnih.gov

Binding Affinity and Conformational Analysis

Beyond predicting the binding pose, molecular modeling techniques can also estimate the binding affinity, which is the strength of the interaction between the ligand and the protein. nih.govnih.gov Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) can be used to calculate the free energy of binding. nih.gov Conformational analysis is another critical aspect, as the three-dimensional shape of the ligand plays a significant role in its ability to bind to a receptor. nih.govnih.gov Computational methods can explore the different possible conformations of this compound and its derivatives to identify the most stable, low-energy shapes both in solution and when bound to a protein. nih.gov Understanding the conformational preferences and binding affinities is essential for structure-based drug design. nih.gov

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of molecules. nih.gov For systems like this compound, methods such as Density Functional Theory (DFT) and Hartree-Fock are employed to approximate solutions to the Schrödinger equation, which is otherwise analytically unsolvable for multi-electron systems. nih.gov These calculations provide insights into the distribution of electrons within the molecule, influencing its reactivity and spectroscopic properties.

One of the key applications of these calculations is the determination of the energies of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For instance, in a related sulfonamide, N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide, calculations revealed a HOMO energy of -9.584 eV and a LUMO energy of 0.363 eV. bsu.by The energy gap between HOMO and LUMO is a critical parameter, as it relates to the molecule's electronic stability and the energy required for electronic transitions. bsu.bymdpi.com

The molecular electrostatic potential (MEP) is another valuable property derived from quantum chemical calculations. researchgate.net The MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net These regions are indicative of sites prone to electrophilic and nucleophilic attack, respectively, and can help in understanding how the molecule interacts with other chemical species. researchgate.netresearchgate.net For example, in many benzamide derivatives, the carbonyl oxygen typically presents a region of negative electrostatic potential, making it a likely site for hydrogen bond acceptance. researchgate.net

Theoretical calculations can also predict spectroscopic properties, such as the electronic absorption spectrum (UV/Vis). bsu.by For N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide, the calculated electronic absorption spectrum showed a maximum wavelength with a high oscillator strength at 275.99 nm, corresponding to an electronic transition to an excited singlet state. bsu.by Similar calculations for this compound would elucidate its expected behavior in UV/Vis spectroscopy.

Table 1: Calculated Electronic Properties of a Related Sulfonamide

| Property | Value | Method |

|---|---|---|

| HOMO Energy | -9.584 eV | PM6 |

| LUMO Energy | 0.363 eV | PM6 |

| Maximum Absorption Wavelength (λmax) | 275.99 nm | PM6 |

Data derived from a study on N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide. bsu.by

Conformational Analysis and Potential Energy Surfaces

The flexibility of the this compound molecule, particularly around the sulfonylmethyl bridge, allows it to adopt various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. epstem.net

This is often achieved by calculating the potential energy surface (PES). epstem.net The PES is a multidimensional surface that represents the energy of the molecule as a function of its geometric parameters, such as torsion (dihedral) angles. epstem.net By systematically rotating specific bonds, such as the C-S and N-C bonds of the central methylene (B1212753) bridge, and calculating the energy at each step, a map of the conformational landscape can be generated. epstem.net

The points on the PES with the lowest energy correspond to the most stable conformations of the molecule. epstem.net The paths between these minima represent conformational changes, and the highest points along these paths are the transition states, which determine the energy barriers to rotation. nih.gov For complex molecules, the PES can be scanned as a function of two or more dihedral angles to create 2D or 3D plots, providing a comprehensive view of the low-energy conformational space. epstem.net The most stable conformer, corresponding to the global minimum on the PES, is the one most likely to be observed experimentally, for instance, in a crystal structure. epstem.net

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

In the solid state, molecules of this compound are packed together through a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. mdpi.commdpi.com The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the electron density of the molecule is equal to the sum of the electron densities of all other molecules. mdpi.com

By mapping various properties onto this surface, one can gain detailed insights into the nature and relative importance of different intermolecular contacts. nih.gov A key property mapped is the normalized contact distance (dnorm), which highlights regions where molecules are in close contact. mdpi.com The dnorm surface displays red spots for contacts shorter than the van der Waals radii, indicating strong interactions like hydrogen bonds, while blue regions represent longer contacts and white areas denote contacts around the van der Waals distance. mdpi.com

Table 2: Common Intermolecular Contacts Identified by Hirshfeld Surface Analysis in Sulfonamide-Containing Crystals

| Interaction Type | Typical Contribution | Description |

|---|---|---|

| H···H | Often the largest contributor due to the abundance of hydrogen atoms on the molecular surface. researchgate.net | Represents van der Waals forces between hydrogen atoms on adjacent molecules. |

| O···H/H···O | Significant in molecules with hydrogen-bond donors (like N-H) and acceptors (like C=O or S=O). nih.gov | Indicates the presence of conventional or weak hydrogen bonds. |

| C···H/H···C | Commonly observed, representing weak C-H···π or other van der Waals interactions. nih.gov | Contributes to the overall packing efficiency. |

| C···C | Can indicate the presence of π-π stacking interactions between aromatic rings. nih.gov | These are important for the stability of crystal structures containing phenyl groups. |

Contributions are illustrative and vary depending on the specific molecular structure.

Structure Activity Relationship Sar Studies of N Phenylsulfonylmethyl Benzamide Derivatives

Systematic Modification of the N-(Phenylsulfonylmethyl)benzamide Core

The foundational this compound scaffold serves as a versatile template for extensive chemical modification. Systematic alterations have been explored to enhance potency, selectivity, and pharmacokinetic properties. These modifications typically target three main regions of the molecule: the benzamide (B126) aromatic ring, the phenylsulfonyl aromatic ring, and the central amide and sulfonyl linking groups.

Synthetic strategies often involve the coupling of substituted benzoyl chlorides with substituted phenylsulfonylmethanamines. cyberleninka.ru Another common approach is the reaction of various aromatic amines with substituted benzenesulfonyl chlorides, followed by further functionalization. nih.gov Research on related scaffolds, such as N-amido-phenylsulfonamides, has emerged from a strategy to overcome synthetic and metabolic issues found in precursor molecules, indicating a methodical approach to refining the core structure. uq.edu.au For instance, N-carboxy-phenylsulfonyl hydrazide scaffolds were replaced with N-amido-phenylsulfonamide frameworks as a bioisosteric strategy to improve metabolic stability and avoid the formation of regioisomers. uq.edu.au These systematic explorations allow for the generation of compound libraries that provide a broad understanding of how structural changes influence biological outcomes.

Impact of Substituents on Biological Activity Profiles

The addition of various substituents to the this compound core has profound effects on the resulting biological activity. The electronic and steric properties of these substituents can dictate the molecule's interaction with biological targets, influencing its efficacy and selectivity.

Substitutions on both the benzamide and phenylsulfonyl aromatic rings are critical determinants of biological activity. The nature and position of these substituents can drastically alter the compound's properties.

On the benzamide ring, studies on related benzamide derivatives have shown that the position and electronic nature of substituents significantly contribute to activity. For example, in a series of N-substituted benzamide derivatives designed as histone deacetylase (HDAC) inhibitors, it was found that a substituent at the 2-position of the phenyl ring was critical for anti-proliferative activity. mdpi.com Conversely, the introduction of a chlorine atom or a nitro group on the same ring was found to largely decrease anti-proliferative activity. mdpi.com

On the phenylsulfonyl ring, research on benzenesulfonamide (B165840) analogs has demonstrated that substituents can modulate activity through polar-π interactions. nanobioletters.com Electron-donating groups on an aromatic ring flanking a sulfonamide can strengthen NH–π interactions, which can be crucial for binding to electron-rich aromatic residues in proteins. nanobioletters.com In studies of N-phenylsulfonamides as enzyme inhibitors, specific substitutions led to highly potent compounds. For instance, certain substitutions resulted in derivatives with potent inhibitory activity against carbonic anhydrase and cholinesterase enzymes, with Kᵢ values in the nanomolar range. nih.gov

The following table summarizes the impact of various substituents on the biological activity of related benzamide and sulfonamide derivatives, providing insight into potential SAR trends for this compound.

| Compound Class | Substitution | Effect on Biological Activity | Reference |

| N-Substituted Benzamides | 2-substituent on phenyl ring | Critical for anti-proliferative activity | mdpi.com |

| N-Substituted Benzamides | Chlorine or nitro group | Decreased anti-proliferative activity | mdpi.com |

| N-Phenylsulfonamides | Various substitutions | Potent inhibition of carbonic anhydrase and cholinesterases | nih.gov |

| Benzamide Mannich Bases | Electron-withdrawing group (e.g., -NO₂) | Enhanced antibacterial activity | ruspoj.com |

| 2,6-Diarylbenzenesulfonamides | Electron-donating groups on flanking rings | Weaker acidity, stronger NH-π interactions | nanobioletters.com |

| 2,6-Diarylbenzenesulfonamides | Electron-withdrawing groups on flanking rings | Stronger acidity | nanobioletters.com |

Modifications to the central sulfonyl and amide moieties are a key strategy in the optimization of this compound derivatives. These changes, often involving bioisosteric replacement, can significantly impact a compound's potency, selectivity, and metabolic stability.

A prominent example is the replacement of the sulfonamide group with a sulfone. In one study on Caᵥ2.2 channel inhibitors, this bioisosteric switch was employed to address metabolic liabilities. nih.gov While the initial sulfone analog was less potent than its sulfonamide counterpart, further optimization, such as the addition of a gem-dimethyl group alpha to the sulfone, restored potency. nih.gov This demonstrates that the sulfone can be an adequate bioisostere for the sulfonamide, offering a solution to metabolite-related issues. nih.gov

The amide bond itself is a frequent target for bioisosteric replacement to modulate properties like metabolic stability, hydrogen bonding capacity, and conformation. Known bioisosteres for the amide group include thioamides, ureas, and various five-membered heterocyclic rings like triazoles or oxadiazoles. nih.gov In a study of benzamide analogs as anthelmintics, replacing the amide oxygen with sulfur (to form a thioamide) or selenium (to form a selenoamide) retained biological activity, whereas replacement with N-alkylamides or a sulfonamide resulted in inactive compounds. nih.gov This highlights the critical importance of the geometry and electronic properties of the linking group.

Furthermore, research into microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) inhibitors saw the successful replacement of a hydrazide group with a sulfonamide, leading to a new class of N-amido-phenylsulfonamide inhibitors with improved metabolic stability and potent activity. uq.edu.au

The introduction of chiral centers into the this compound scaffold can lead to stereoisomers with distinct biological activities. However, based on available literature, specific studies focusing on the enantioselectivity of this compound derivatives are limited.

In related, but more complex, benzamide structures, the profound impact of stereochemistry is well-documented. For example, in the case of ohmefentanyl, an analgesic agent with three chiral centers, the eight possible stereoisomers exhibit vast differences in analgesic potency and receptor affinity. nih.gov The most potent isomer was found to be over 13,000 times more active than morphine, while its enantiomer was one of the least potent, underscoring the critical role of stereochemistry in drug-receptor interactions. nih.gov

While direct evidence for this compound is scarce, the principles of stereochemistry suggest that if a chiral center were introduced—for instance, by substitution on the methylene (B1212753) bridge or through atropisomerism induced by bulky substituents on the aromatic rings—the resulting enantiomers would likely display different biological activities and pharmacokinetic profiles. The exploration of chiral sulfinyl compounds and sulfoximines as potential bioisosteres also opens avenues for introducing stereochemistry at the sulfur atom, which could influence activity. Further research is needed to specifically delineate the stereochemical SAR for this class of compounds.

Rational Design and Optimization of this compound Analogues

The development of novel this compound analogues has been significantly advanced through rational design and computational approaches. These methods allow for the targeted optimization of lead compounds by predicting their binding modes and physicochemical properties, thereby guiding synthetic efforts.

Molecular docking is a key tool used to visualize and evaluate the interactions between a ligand and its target protein. For instance, in the development of N-amido-phenylsulfonamide derivatives as mPGES-1 inhibitors, molecular docking suggested that the designed compounds could block the enzyme's binding site. uq.edu.au Similarly, docking studies on benzamide-substituted Mannich bases helped to rationalize their antibacterial activity. ruspoj.com

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. cyberleninka.ru By analyzing various physicochemical descriptors, QSAR models can predict the activity of novel compounds and identify the key structural features that drive potency. cyberleninka.ru For example, QSAR models for acetamidosulfonamide derivatives revealed that an ethylene (B1197577) group connected to a pyridine (B92270) ring was significant for antioxidant activity. Such insights are invaluable for the rational design of more effective this compound analogues.

These computational strategies, combined with traditional medicinal chemistry approaches like molecular hybridization, enable a more efficient exploration of the chemical space and the optimization of properties such as potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Comparative Analysis with Isosteric Compounds

A key isosteric comparison for this class involves the sulfonamide and sulfone groups. As discussed previously, the replacement of a metabolically labile sulfonamide with a more stable gem-dimethyl sulfone was shown to be a successful strategy in developing Caᵥ2.2 channel inhibitors, retaining potency while improving the metabolic profile. nih.gov This indicates that the sulfone group can effectively mimic the steric and electronic properties of the sulfonamide in certain biological contexts. nih.gov

Other sulfonamide bioisosteres that have been explored include sulfonimidamides and sulfoximines. Sulfonimidamides, for example, have been shown to act as effective bioisosteres for sulfonamides, imparting desirable properties such as decreased lipophilicity and increased solubility. Sulfilimines are also being investigated as potential isosteres, showing different polarity and metabolic stability profiles compared to sulfones and sulfoxides.

The amide bond itself has been the subject of extensive isosteric replacement studies. In the context of anthelmintic benzamides, classical isosteres like thioamides and selenoamides, which preserve the amide geometry, were found to retain activity. nih.gov However, non-classical isosteres such as N-alkylamides, ureas, and sulfonamides led to a loss of activity, highlighting the specific hydrogen bonding and conformational requirements of the target. nih.gov The triazole ring is another non-classical amide isostere that has been successfully used in various drug design programs. nih.gov

The following table presents a comparative analysis of different isosteric replacements for the sulfonamide and amide moieties and their observed impact on biological activity in related compound classes.

| Original Moiety | Isosteric Replacement | Compound Class | Observed Outcome | Reference |

| Sulfonamide | gem-Dimethyl Sulfone | Caᵥ2.2 Inhibitors | Retained potency, improved metabolic stability | nih.gov |

| Sulfonamide | Sulfonimidamide | γ-Secretase Inhibitors | Decreased lipophilicity, increased solubility | |

| Amide | Thioamide | Anthelmintic Benzamides | Retained nematicidal activity | nih.gov |

| Amide | Selenoamide | Anthelmintic Benzamides | Retained nematicidal activity | nih.gov |

| Amide | N-Alkylamide / Sulfonamide / Urea | Anthelmintic Benzamides | Loss of activity | nih.gov |

| N-carboxy-phenylsulfonyl hydrazide | N-amido-phenylsulfonamide | mPGES-1 Inhibitors | Improved metabolic stability, potent activity | uq.edu.au |

This comparative data underscores the value of isosteric modification in fine-tuning the properties of this compound derivatives for specific therapeutic applications.

Mechanistic Biological Activities of N Phenylsulfonylmethyl Benzamide Analogues

Enzyme Inhibition Mechanisms

Aldose Reductase Inhibition and Kinetic Mechanisms

Analogues of N-(phenylsulfonylmethyl)benzamide have been investigated as inhibitors of aldose reductase, an enzyme implicated in the development of diabetic complications. Studies comparing N-benzoyl amino acids with their isosteric N-(phenylsulfonyl) amino acid counterparts reveal that while they share similar kinetic mechanisms of inhibition, their structure-inhibition relationships exhibit significant differences.

For instance, N-phenyl substitution in the N-benzoyl series leads to a notable increase in inhibitory activity, a phenomenon not observed with similar substitutions in the N-(phenylsulfonyl) amino acid series. Furthermore, enantioselectivity is a key factor in the inhibitory potency of these analogues. N-(phenylsulfonyl)-2-phenylglycines demonstrate stereoselective inhibition, with the S isomers being substantially more active than the corresponding R isomers. In many cases, the S stereoisomers of this series show greater inhibitory potencies than the parent N-(phenylsulfonyl)glycines. This suggests that the spatial orientation of the substituents plays a crucial role in the interaction with the aldose reductase active site.

Conversely, the introduction of an aromatic ring directly into the glycine (B1666218) side chain, as seen in N-(phenylsulfonyl)anthranilic acids, generally results in a decrease in affinity for aldose reductase. These findings underscore the delicate balance of steric and electronic factors that govern the inhibitory activity of these compounds against aldose reductase.

Cholinesterase (AChE, BChE) Inhibition and Molecular Docking

This compound analogues have emerged as promising inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease. A series of N-phenylsulfonamide derivatives have demonstrated significant inhibitory potential against both AChE and BChE. bohrium.com Notably, compounds featuring methoxy (B1213986) and hydroxyl substitutions on the aromatic ring exhibit enhanced inhibitory activities. bohrium.com

Molecular docking studies have provided valuable insights into the binding modes of these inhibitors. For the most active N-phenylsulfonamide derivatives, docking simulations reveal interactions with key residues in the active sites of both AChE and BChE. bohrium.com For instance, certain 4-phthalimidobenzenesulfonamide derivatives show high selectivity for AChE over BChE. nih.gov The most potent compound in this series, with a diethyl substituent on the sulfonamide nitrogen, was found to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov This dual binding is a characteristic feature of many potent AChE inhibitors.

The following table summarizes the cholinesterase inhibitory activities of selected N-phenylsulfonamide and related benzamide (B126) analogues.

| Compound Class | Target Enzyme | IC50 (µM) | Reference |

| 4-Phthalimidobenzenesulfonamides | AChE | 1.35 - >50 | nih.gov |

| 4-Phthalimidobenzenesulfonamides | BChE | 13.41 - >50 | nih.gov |

| N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues | AChE | 18.2 - 196.6 | nih.gov |

| N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues | BChE | 9.2 - 196.2 | nih.gov |

β-Secretase (BACE1) Inhibition and Conformational Effects on Enzyme Flexibility

In the quest for disease-modifying therapies for Alzheimer's disease, β-secretase (BACE1) has been identified as a prime therapeutic target. Analogues of this compound have been explored for their BACE1 inhibitory potential. One notable example, N,N′-(1,4-phenylene)bis(3-methoxybenzamide), has demonstrated activity against both AChE and BACE1. researchgate.net